molecular formula C7H9Br2NS B6206265 2,5-dibromo-4-tert-butyl-1,3-thiazole CAS No. 1314356-24-5

2,5-dibromo-4-tert-butyl-1,3-thiazole

Cat. No.: B6206265
CAS No.: 1314356-24-5
M. Wt: 299
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Description

2,5-Dibromo-4-tert-butyl-1,3-thiazole (CAS 1314356-24-5) is a halogenated heteroaromatic compound of significant interest in advanced chemical research and drug discovery. This derivative features a thiazole core—a five-membered ring containing sulfur and nitrogen—that is strategically functionalized with bromine atoms at the 2 and 5 positions and a sterically bulky tert-butyl group at the 4 position . The compound serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as Suzuki and Ullmann couplings. The bromine atoms act as excellent leaving groups, enabling the introduction of diverse substituents onto the thiazole ring system, thereby facilitating the construction of more complex molecular architectures for applications in materials science and medicinal chemistry . The tert-butyl group significantly influences the compound's physicochemical properties by providing steric hindrance and enhancing lipophilicity, which can impact crystal packing and membrane permeability in biological systems . In scientific research, thiazole derivatives are extensively investigated for their diverse pharmacological potential. The high medicinal significance of the thiazole scaffold is evidenced by its presence in numerous FDA-approved drugs with antibacterial, antifungal, antitumor, and anti-inflammatory effects . Specifically, 2,5-dibromo-4-tert-butyl-1,3-thiazole is studied as a key pharmacophore in the development of novel antimicrobial and anticancer agents, contributing to the ongoing effort to overcome drug resistance . The mechanism of action for such compounds typically involves interaction with biological targets like enzymes or receptors, where the bromine atoms and the thiazole ring can form covalent bonds or engage in key non-covalent interactions, modulating the target's activity . This product is intended for research applications only and is not for human or veterinary use. Researchers can leverage its unique structural features to explore new chemical space in organic synthesis and as a core scaffold in the design of biologically active molecules .

Properties

CAS No.

1314356-24-5

Molecular Formula

C7H9Br2NS

Molecular Weight

299

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole and Its Precursors

The synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole can be approached through direct halogenation of the thiazole (B1198619) ring or by constructing the ring with pre-functionalized components.

Direct Halogenation Strategies for Thiazole Ring Systems

Direct halogenation of the thiazole core is a primary strategy for introducing bromine atoms onto the heterocyclic scaffold. This approach relies on the inherent reactivity of the thiazole ring towards electrophilic substitution, although thiazoles are generally less reactive than other five-membered heterocycles like thiophene (B33073). acs.org The substitution pattern is governed by the electronic properties of the thiazole ring itself and any existing substituents.

The electrophilic bromination of 1,3-thiazole derivatives proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, its aromaticity is lower than that of thiophene, necessitating more forceful reaction conditions for substitution to occur. acs.org The positions on the thiazole ring exhibit different levels of reactivity. The C5 position is generally the most activated towards electrophilic attack, followed by the C2 and then the C4 position. The presence of an activating group, such as a tert-butyl group at the C4 position, can influence this regioselectivity.

The reaction mechanism involves the attack of the thiazole's π-electrons on the brominating agent, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the thiazole ring, yielding the brominated product. The stability of the intermediate carbocation plays a crucial role in determining the position of substitution.

Achieving the specific 2,5-dibromo substitution pattern on a 4-tert-butyl-1,3-thiazole precursor requires careful control over the reaction conditions and the choice of brominating agent. The tert-butyl group at the C4 position is an electron-donating group, which can influence the regioselectivity of the bromination.

The selection of the appropriate brominating agent and reaction conditions is paramount for the successful and regioselective dibromination of 4-tert-butyl-1,3-thiazole. A variety of brominating agents have been utilized for the bromination of thiazole and its derivatives, each with its own reactivity profile. Common choices include elemental bromine (Br₂) and N-bromosuccinimide (NBS). acs.org The reaction conditions, such as solvent, temperature, and the use of a catalyst, can be fine-tuned to optimize the yield and selectivity of the desired 2,5-dibromo product. For instance, increasing the amount of the brominating agent can lead to higher degrees of bromination. researchgate.net

Brominating AgentTypical Reaction ConditionsObservations and Selectivity
N-Bromosuccinimide (NBS)Acetonitrile or other polar aprotic solvents, often with a radical initiator like AIBN or under UV irradiation if a radical mechanism is desired. For electrophilic substitution, polar solvents are used, sometimes with acid catalysis.NBS is a milder and more selective brominating agent compared to Br₂. It can be used for the controlled mono- or di-bromination of thiazoles. The use of 1.5 equivalents of NBS has been shown to lead to total conversion to the monobrominated product in some bicyclic systems. researchgate.net
Bromine (Br₂)Can be used neat or in solvents like acetic acid, chloroform, or carbon tetrachloride. Often requires a Lewis acid catalyst for less reactive substrates.Br₂ is a strong brominating agent and can lead to over-bromination, producing tri-brominated species. lookchem.com Its use often requires careful control of stoichiometry and temperature to achieve the desired dibromo-substitution.
Copper(II) Bromide (CuBr₂)Used in conjunction with reagents like tert-butyl nitrite (B80452) under Sandmeyer-type conditions for the conversion of amino-thiazoles to bromo-thiazoles. nih.gov Can also be used for direct bromination in acetonitrile. nih.govOffers a method for regioselective bromination, particularly at the 5-position of 2-aminothiazoles. Dibromination can be achieved at higher temperatures. nih.gov

In cases where direct dibromination lacks the desired regioselectivity, a sequential bromination-debromination strategy can be employed. This powerful technique allows for the synthesis of specific brominated isomers that may be difficult to obtain directly. lookchem.comacs.org The process typically involves an initial exhaustive bromination to produce a polybrominated thiazole, such as 2,4,5-tribromothiazole. lookchem.com This is followed by a selective debromination step, where one or more bromine atoms are removed.

The regioselectivity of the debromination is often controlled by the choice of the debrominating agent and the relative reactivity of the different C-Br bonds. For example, metal-halogen exchange using organolithium reagents followed by quenching with a proton source is a common method for selective debromination. The bromine at the C2 position is often the most susceptible to this exchange. By carefully controlling the reaction conditions, it is possible to selectively remove specific bromine atoms to arrive at the desired 2,5-dibromo-4-tert-butyl-1,3-thiazole.

Thiazole Ring Formation with Pre-functionalized Building Blocks

An alternative to the direct bromination of a pre-existing thiazole ring is the construction of the thiazole ring itself from building blocks that already contain the required bromine atoms. This approach offers excellent control over the regiochemistry of the final product, as the positions of the bromine atoms are predetermined by the starting materials.

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring. organic-chemistry.orgmdpi.comnih.gov The standard reaction involves the condensation of an α-haloketone with a thioamide. nih.govyoutube.com To synthesize 2,5-dibromo-4-tert-butyl-1,3-thiazole using this method, one would theoretically react a thioamide containing a bromine atom at the carbon corresponding to the C2 position of the thiazole with an α,α-dihalo-ketone or a related synthon that provides the C4 and C5 atoms.

A plausible synthetic route would involve the reaction of a brominated thioamide with an appropriately substituted α-haloketone bearing the tert-butyl group. For instance, the reaction of dibromothioacetamide with a suitable α-haloketone derived from pinacolone (B1678379) could potentially yield the target molecule. The mechanism of the Hantzsch synthesis involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization via attack of the thioamide nitrogen onto the ketone carbonyl group, and subsequent dehydration to form the aromatic thiazole ring. acs.org

Reactant 1 (Thioamide component)Reactant 2 (α-Haloketone component)Plausible Product
2-Bromothioacetamide1,1-Dibromo-3,3-dimethyl-2-butanone2,5-Dibromo-4-tert-butyl-1,3-thiazole
Thiourea (B124793)1,1,1-Tribromo-3,3-dimethyl-2-butanoneCould potentially lead to a 2-amino-5-bromo-4-tert-butyl-1,3-thiazole, which would require a subsequent Sandmeyer-type reaction to replace the amino group with bromine.

Variants of the Hantzsch synthesis, such as using multicomponent reactions, can also be employed to construct complex thiazole derivatives. mdpi.com These methods provide a versatile platform for the synthesis of a wide range of substituted thiazoles, including those with specific halogenation patterns.

Thiazole Ring Formation with Pre-functionalized Building Blocks

Cyclization Reactions Incorporating Tert-Butyl and Halogen Moieties

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring. youtube.comsynarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of precursors to 2,5-dibromo-4-tert-butyl-1,3-thiazole, the reaction can be adapted to incorporate the tert-butyl group at the 4-position.

A common route to a key intermediate, 2-amino-4-tert-butyl-1,3-thiazole, employs the reaction between 1-bromo-3,3-dimethyl-2-butanone (an α-haloketone bearing a tert-butyl group) and thiourea. nih.govnih.gov This condensation reaction directly installs the tert-butyl group at the C4 position and an amino group at the C2 position, which is a versatile handle for subsequent transformations, such as Sandmeyer reactions. nih.gov The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

While direct incorporation of bromine during the initial cyclization is less common for this specific substitution pattern, the Hantzsch synthesis provides the essential 4-tert-butylthiazole (B3354706) scaffold. Efficient, one-pot, multi-component variations of the Hantzsch synthesis have been developed, often utilizing catalysts to improve yields and simplify procedures. nih.gov

EntryReactantsCatalyst/ConditionsProductYield (%)
13-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSilica supported tungstosilisic acid, EtOH/Water, Ultrasonic irradiation2-Amino-4-phenyl-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole88%
22-Bromo-1-pyridin-2-yl-ethanone, ThioureaEthanol, 70°C2-Amino-4-(pyridin-2-yl)thiazole56%
3α-Haloketone, N-monosubstituted thiourea10M-HCl-EtOH (1:2), 80°C3-Substituted 2-imino-2,3-dihydrothiazoleUp to 73%

Sandmeyer-type Reactions for Bromine Introduction at Specific Positions

The Sandmeyer reaction is a powerful and well-established method for converting an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate. organic-chemistry.orgnih.gov This methodology is particularly relevant for the synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole, starting from the 2-amino-4-tert-butyl-1,3-thiazole precursor obtained via the Hantzsch synthesis.

The process begins with the diazotization of the 2-amino group, typically using a nitrite source such as tert-butyl nitrite or sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and is immediately treated in situ with a copper(I) or copper(II) bromide salt (CuBr or CuBr₂) to introduce a bromine atom at the C2 position. nih.govnih.gov

Significantly, reaction conditions can be tuned to achieve either mono- or di-bromination. Treatment of a 2-aminothiazole (B372263) with CuBr and n-butyl nitrite can selectively yield the 2-bromo derivative. nih.govnih.gov However, employing copper(II) bromide (CuBr₂), often with an initial heating step before the addition of the nitrite, can facilitate bromination at both the C2 and the electron-rich C5 positions, providing a direct route to the target compound, 2,5-dibromo-4-tert-butyl-1,3-thiazole. nih.gov The temperature and choice of copper salt are critical parameters controlling the extent of halogenation. nih.gov

EntrySubstrateReagentsConditionsProduct(s)Yield (%)Ref
12-Aminothiazole derivativeCuBr, n-butyl nitriteAcetonitrile, 60°C, 15 min2-Bromo-1,3-thiazole derivative46% nih.gov
22-Aminothiazole derivativeCuBr₂Acetonitrile, 40°C then 25°CDihalo-1,3-thiazole derivative79% nih.gov
32-Aminothiazole derivativeSupported CuBrAcetonitrile, n-butyl nitrite, rt, overnight2-Bromo-1,3-thiazole derivative83% nih.gov

Palladium-Catalyzed Halogenation and Cross-Coupling for Thiazole Derivatives

Modern synthetic strategies increasingly rely on transition-metal-catalyzed reactions, particularly palladium-catalyzed C-H activation, for the direct functionalization of heterocyclic rings. semanticscholar.orgnih.gov This approach offers an alternative to classical methods and can provide high regioselectivity for the introduction of halogen atoms onto a pre-formed thiazole nucleus.

For the synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole, a direct C-H bromination strategy could be envisioned starting from 4-tert-butyl-1,3-thiazole or 2-bromo-4-tert-butyl-1,3-thiazole. The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with a ligand, and a bromine source like N-bromosuccinimide (NBS). nih.gov The thiazole nitrogen atom can act as a directing group, guiding the halogenation to adjacent positions, although the inherent electronic properties of the ring also play a significant role. The C2 and C5 positions of the thiazole ring are generally the most reactive sites for electrophilic attack and C-H activation.

While specific examples for the exhaustive palladium-catalyzed bromination of 4-tert-butyl-1,3-thiazole are not extensively detailed, the general applicability of this method to a wide range of heterocycles, including other thiazoles and benzothiazoles, highlights its potential. semanticscholar.orgnih.gov Conditions such as the choice of catalyst, ligand, solvent, and temperature are optimized to control the degree and position of halogenation. nih.gov Furthermore, the resulting bromo-thiazoles are valuable substrates for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for further molecular elaboration. semanticscholar.orgacs.org

EntrySubstrateCatalyst SystemHalogen SourceConditionsProduct TypeRef
1Benzo[1,2-d:4,5-d′]bis( nih.govlookchem.comresearchgate.netthiadiazole)Pd(OAc)₂, PBuᵗ₂MeHBF₄BromoarenesToluene, 110°CArylated heterocycle nih.gov
24-MethylthiazolePd(OAc)₂, PPh₃Aryl TriflatesDMF, KOAcArylated thiazole researchgate.net
3Unactivated C(sp³)–H bondsPd(OAc)₂N-HalosuccinimideRoom TemperatureHalogenated alkane rsc.org

Advanced Reactivity and Transformative Chemistry of 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms at the C2 and C5 positions of the thiazole (B1198619) ring are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the thiazole ring facilitates the attack of nucleophiles, a reactivity pattern common to many dihalo-heterocycles. researchgate.net

Amination and Alkoxylation Pathways

The displacement of bromide ions by nitrogen and oxygen nucleophiles, such as amines and alkoxides, is a fundamental strategy for introducing new functional groups onto heterocyclic rings. For instance, studies on the analogous 4,7-dibromo researchgate.netresearchgate.netwikipedia.orgthiadiazolo[3,4-d]pyridazine have shown that reactions with morpholine (B109124) can be controlled to achieve either mono- or di-amination products depending on the reaction conditions. Similarly, treatment with methoxide (B1231860) or other alkoxides can lead to the corresponding ether derivatives. While direct experimental data for the amination and alkoxylation of 2,5-dibromo-4-tert-butyl-1,3-thiazole is not extensively documented, these pathways represent plausible and expected transformations based on established heterocyclic chemistry.

Thiolation and Phosphorylation Reactions

Analogous to amination and alkoxylation, the bromine atoms are expected to be displaceable by sulfur and phosphorus nucleophiles. Thiolation, typically achieved with thiols or their corresponding thiolates, would yield thioether-substituted thiazoles. These reactions are synthetically valuable for building molecules with potential applications in materials science and medicinal chemistry.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the bromine atoms of 2,5-dibromo-4-tert-butyl-1,3-thiazole serve as excellent handles for these transformations. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling for Aryl-Thiazole Linkages

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound using a palladium catalyst and a base, is a premier method for creating aryl-aryl or heteroaryl-aryl bonds. wikipedia.orgnih.gov Research on the closely related analog, 2,5-dibromo-3-hexylthiophene (B54134), demonstrates the synthetic utility of this reaction for di-bromo-heterocycles. nih.govnih.gov Both mono- and di-arylated products can be synthesized by controlling the stoichiometry of the arylboronic acid. nih.govnih.gov

In a typical procedure, 2,5-dibromo-3-hexylthiophene is reacted with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent system like 1,4-dioxane (B91453) and water. nih.gov The reaction conditions can be optimized to favor the formation of either the mono- or di-coupled product. nih.govnih.gov These studies suggest that 2,5-dibromo-4-tert-butyl-1,3-thiazole would be an excellent substrate for similar transformations, allowing for the synthesis of a diverse library of 2,5-diaryl-4-tert-butyl-1,3-thiazoles.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene with Arylboronic Acids nih.govnih.gov
Arylboronic AcidCatalystBaseSolventTemperature (°C)Product(s)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O905-Phenyl-2-bromo-3-hexylthiophene79
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O905-(4-Methoxyphenyl)-2-bromo-3-hexylthiophene85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O902,5-Bis(4-methylphenyl)-3-hexylthiophene76
4-(Methylthio)phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O902,5-Bis(4-(methylthio)phenyl)-3-hexylthiophene81

Stille Coupling and Related Organostannane Chemistry

The Stille coupling is another cornerstone of C-C bond formation, involving the reaction of an organohalide with an organostannane, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Its applicability to brominated thiazoles has been demonstrated in the synthesis of complex bithiazole systems starting from 2,4-dibromothiazole (B130268) and 2,4,5-tribromothiazole. researchgate.netnih.gov

The general mechanism involves the oxidative addition of the bromo-thiazole to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent (R-SnR'₃) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The reactivity of the C-Br bonds on the 2,5-dibromo-4-tert-butyl-1,3-thiazole scaffold makes it a prime candidate for Stille coupling, enabling the introduction of various aryl, alkenyl, and alkynyl groups.

Table 2: General Components for a Stille Cross-Coupling Reaction
ComponentFunctionExample(s)
Heteroaryl HalideElectrophile2,5-Dibromo-4-tert-butyl-1,3-thiazole
OrganostannaneNucleophile Source(Aryl)SnBu₃, (Alkenyl)SnBu₃, (Alkynyl)SnBu₃
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
SolventReaction MediumToluene, Dioxane, THF, DMF
Additives (Optional)Enhance Reaction RateLiCl, Cu(I) salts

Heck Reactions for Alkenyl-Thiazole Formation

The Heck reaction provides a direct method for the arylation or vinylation of alkenes, forming a new carbon-carbon bond at an sp² carbon. organic-chemistry.org This palladium-catalyzed reaction between an organohalide and an alkene in the presence of a base is a powerful tool for constructing substituted alkenes. mdpi.com The bromine atoms of 2,5-dibromo-4-tert-butyl-1,3-thiazole can serve as the halide component, allowing for the introduction of alkenyl substituents at the C2 and/or C5 positions.

Research has demonstrated that a brominated thiazole core is suitable for implementing various cross-coupling reactions, including the Heck reaction. researchgate.net The reaction typically proceeds via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by insertion of the alkene, β-hydride elimination, and regeneration of the catalyst. This methodology would enable the synthesis of 2-alkenyl- and 2,5-dialkenyl-4-tert-butyl-thiazoles, which are valuable precursors for polymerization and further functionalization.

Sonogashira Coupling for Ethynyl-Thiazole Derivatives

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction is instrumental in the synthesis of conjugated systems, such as ethynyl-thiazole derivatives, which are valuable building blocks in materials science and medicinal chemistry. nih.govnih.gov For a substrate like 2,5-dibromo-4-tert-butyl-1,3-thiazole, the two bromine atoms at positions C2 and C5 offer distinct reactivity profiles for sequential or double coupling reactions.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. thieme-connect.de The greater reactivity of the C-Br bond at the C2 position compared to the C5 position on the thiazole ring allows for regioselective Sonogashira coupling. This selectivity is attributed to the electronic environment of the thiazole ring, where the C2 position is more susceptible to oxidative addition to the palladium(0) catalyst. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve monosubstitution at the C2 position, yielding 2-ethynyl-5-bromo-4-tert-butyl-1,3-thiazole derivatives. Subsequent coupling at the C5 position can then be achieved under more forcing conditions to produce disubstituted products.

Modern advancements have led to the development of copper-free Sonogashira conditions, which can be advantageous in synthesizing products for biological applications where copper contamination is a concern. nih.gov These protocols often utilize highly active palladium precatalysts and specific ligands to facilitate the coupling. nih.gov

The table below illustrates representative Sonogashira coupling reactions on a dibrominated thiazole core, showcasing the synthesis of mono- and di-alkynyl derivatives.

Reactant 1Reactant 2 (Alkyne)Catalyst/ConditionsProductYield
2,5-dibromo-4-tert-butyl-1,3-thiazolePhenylacetylene (1 eq)Pd(PPh₃)₄, CuI, Et₃N, THF, rt2-(Phenylethynyl)-5-bromo-4-tert-butyl-1,3-thiazoleHigh
2,5-dibromo-4-tert-butyl-1,3-thiazolePhenylacetylene (2.2 eq)Pd(PPh₃)₄, CuI, Et₃N, THF, 70°C2,5-Bis(phenylethynyl)-4-tert-butyl-1,3-thiazoleGood
2,5-dibromo-4-tert-butyl-1,3-thiazoleTrimethylsilylacetylene (1 eq)PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, rt2-((Trimethylsilyl)ethynyl)-5-bromo-4-tert-butyl-1,3-thiazoleHigh
2-((Trimethylsilyl)ethynyl)-5-bromo-4-tert-butyl-1,3-thiazole1-HeptynePd(PPh₃)₄, CuI, Et₃N, THF, 70°C2-(Hept-1-yn-1-yl)-5-((trimethylsilyl)ethynyl)-4-tert-butyl-1,3-thiazoleModerate

Lithiation and Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a fundamental organometallic reaction that converts an organohalide into an organometallic compound. For 2,5-dibromo-4-tert-butyl-1,3-thiazole, this reaction provides a powerful route to generate nucleophilic thiazole species that can be trapped with various electrophiles for further functionalization. The process typically involves treating the dibromothiazole with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.edu

The exchange rate is generally faster for bromine than for chlorine and is influenced by the position on the heterocyclic ring. In the case of 2,5-dibromo-4-tert-butyl-1,3-thiazole, the bromine at the C2 position is generally more labile and thus more readily undergoes exchange. This regioselectivity allows for the controlled formation of a 2-lithio-5-bromo-4-tert-butyl-1,3-thiazole intermediate. This species can then react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups exclusively at the C2 position.

By using an excess of the organolithium reagent or by adjusting the reaction conditions (e.g., temperature, solvent), a double halogen-metal exchange can be induced to form a dilithiated intermediate. This allows for the subsequent introduction of functional groups at both the C2 and C5 positions. The stability of the resulting organolithium species is a key factor; the electron-withdrawing nature of the thiazole ring helps to stabilize the negative charge. harvard.edu

The following table outlines the process of lithiation and subsequent reaction with an electrophile.

Starting MaterialReagentIntermediateElectrophile (E+)Product
2,5-dibromo-4-tert-butyl-1,3-thiazolen-BuLi (1.1 eq), THF, -78°C2-Lithio-5-bromo-4-tert-butyl-1,3-thiazoleDimethylformamide (DMF)5-Bromo-4-tert-butyl-1,3-thiazole-2-carbaldehyde
2,5-dibromo-4-tert-butyl-1,3-thiazolen-BuLi (1.1 eq), THF, -78°C2-Lithio-5-bromo-4-tert-butyl-1,3-thiazoleCO₂5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid
2,5-dibromo-4-tert-butyl-1,3-thiazolet-BuLi (2.2 eq), THF, -78°C2,5-Dilithio-4-tert-butyl-1,3-thiazoleCH₃I2,5-Dimethyl-4-tert-butyl-1,3-thiazole

Reduction Pathways of Carbon-Bromine Bonds

The selective or complete reduction of carbon-bromine (C-Br) bonds in 2,5-dibromo-4-tert-butyl-1,3-thiazole is a valuable transformation for accessing less halogenated or the parent 4-tert-butyl-1,3-thiazole. The choice of reducing agent and reaction conditions determines the outcome of the reaction.

Catalytic hydrogenation is a common method for dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen source like ammonium (B1175870) formate, can effectively reduce the C-Br bonds. The presence of a base, such as triethylamine (B128534) or sodium acetate (B1210297), is often required to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing catalyst deactivation and side reactions.

Alternatively, metal-based reductions can be employed. For instance, zinc dust in acetic acid is a classic and effective reagent for the reduction of aryl halides. Another approach involves the use of hydride reagents, although their reactivity needs to be carefully managed to avoid unwanted reactions with the thiazole ring itself.

Due to the differential reactivity of the C2 and C5 positions, it is possible to achieve selective monodebromination. The C2-Br bond is typically more reactive towards certain reductive conditions, allowing for the synthesis of 5-bromo-4-tert-butyl-1,3-thiazole. Complete reduction to 4-tert-butyl-1,3-thiazole can be achieved by using a larger excess of the reducing agent or by applying more stringent reaction conditions.

Starting MaterialReagents/ConditionsMain Product
2,5-dibromo-4-tert-butyl-1,3-thiazoleH₂, Pd/C, Et₃N, EtOH, rt4-tert-Butyl-1,3-thiazole
2,5-dibromo-4-tert-butyl-1,3-thiazoleZn, Acetic Acid, 70°C4-tert-Butyl-1,3-thiazole
2,5-dibromo-4-tert-butyl-1,3-thiazoleNaBH₄, PdCl₂(dppf), THF, reflux5-Bromo-4-tert-butyl-1,3-thiazole

Halogen Dance and Rearrangement Reactions within the Thiazole Core

The halogen dance (HD) is a fascinating base-induced intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. acs.orgclockss.org This reaction proceeds through a series of deprotonation and halogen-metal exchange steps, ultimately leading to a thermodynamically more stable carbanionic intermediate. jst.go.jp

For substituted thiazoles, the halogen dance provides a unique method to synthesize isomers that are difficult to obtain through classical halogenation methods. acs.orgacs.org In the context of 2,5-dibromo-4-tert-butyl-1,3-thiazole, a halogen dance reaction is theoretically possible, although the substitution pattern presents specific constraints. The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which abstracts a proton from the ring. acs.org However, the 4-tert-butyl-thiazole core lacks a proton, which is typically required to initiate the dance via deprotonation.

In related dihalothiazole systems, the dance often involves migration of a halogen from the C5 to the C4 position, driven by the formation of a more stable C5-lithiated species. acs.org For 2,5-dibromo-4-tert-butyl-1,3-thiazole, a direct 1,3-migration of the C2-bromine to the C4-position is sterically hindered by the bulky tert-butyl group. A more plausible, though still challenging, scenario could involve an intermolecular halogen transfer or a more complex rearrangement if a suitable proton source or a different initiation mechanism were available.

Structural and Spectroscopic Elucidation of 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2,5-dibromo-4-tert-butyl-1,3-thiazole is predicted to be remarkably simple. The molecule lacks any protons directly attached to the thiazole (B1198619) ring. The only protons present are those of the tert-butyl group.

Expected Chemical Shift: The nine protons of the three methyl groups within the tert-butyl substituent are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. Consequently, they are expected to produce a single, sharp signal (a singlet) in the ¹H NMR spectrum. Based on data for compounds with tert-butyl groups attached to aromatic rings, this signal would likely appear in the upfield region of the spectrum, estimated to be around 1.3–1.5 ppm . The precise chemical shift would be influenced by the electronic effects of the brominated thiazole ring.

Coupling Constants: Since there are no adjacent, non-equivalent protons, no spin-spin splitting would occur. Therefore, the signal would be a singlet, and there would be no coupling constants to report for the primary structure.

Table 4.1.1: Predicted ¹H NMR Data for 2,5-Dibromo-4-tert-butyl-1,3-thiazole

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.3–1.5Singlet (s)9H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,5-dibromo-4-tert-butyl-1,3-thiazole, five distinct signals are anticipated.

tert-Butyl Carbons: The tert-butyl group would produce two signals: one for the three equivalent methyl carbons (-C H₃) and another for the quaternary carbon (-C (CH₃)₃). The methyl carbons would appear further upfield, while the quaternary carbon would be shifted further downfield. For comparison, in 2-bromo-2-methylpropane, the methyl carbons appear around 36 ppm and the quaternary carbon at 62.5 ppm.

Thiazole Ring Carbons: The three carbon atoms of the thiazole ring (C2, C4, and C5) are in unique electronic environments and should each produce a separate signal.

C2 and C5: These carbons are directly bonded to electronegative bromine atoms, which would cause their signals to shift significantly downfield. In similar brominated heterocycles, these signals can appear in the range of 115-140 ppm .

C4: This carbon is bonded to the tert-butyl group and is part of the C=N double bond, which would also result in a downfield shift, likely in the region of 150-165 ppm .

Table 4.1.2: Predicted ¹³C NMR Resonances for 2,5-Dibromo-4-tert-butyl-1,3-thiazole

Carbon EnvironmentExpected Chemical Shift Range (δ, ppm)
-C(CH₃)₃30–40
-C(CH₃)₃50–65
C2-Br115–130
C5-Br130–145
C4-tBu150–165

While no 2D NMR data is published for this compound, these techniques would be instrumental in confirming the assignments made in 1D NMR.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, a COSY spectrum would be uninformative as there is only one type of proton environment with no coupling partners.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a clear correlation between the proton signal of the tert-butyl group (~1.4 ppm) and the methyl carbon signal (~30-40 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing connectivity across multiple bonds. An HMBC spectrum would be expected to show correlations from the tert-butyl protons to:

The quaternary carbon of the tert-butyl group.

The C4 carbon of the thiazole ring.

Potentially a weaker correlation to the C5 carbon of the thiazole ring. These correlations would be definitive proof of the attachment of the tert-butyl group to the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would not provide significant additional structural information for this simple, rigid molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The vibrational spectrum of 2,5-dibromo-4-tert-butyl-1,3-thiazole would be characterized by vibrations of the tert-butyl group and the substituted thiazole ring.

C-H Vibrations: Stretching and bending modes of the methyl groups in the tert-butyl substituent would be prominent.

Stretching: Expected in the 2970-2870 cm⁻¹ region.

Bending: Asymmetric and symmetric bending vibrations would appear around 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹ , respectively.

Thiazole Ring Vibrations: The characteristic stretching vibrations of the thiazole ring, involving C=N, C=C, and C-S bonds, typically occur in the 1650-1400 cm⁻¹ region. The specific frequencies would be heavily influenced by the mass and electronic effects of the bromine and tert-butyl substituents.

C-Br Vibrations: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 600-500 cm⁻¹ . These bands can be used to confirm the presence of the bromo-substituents. docbrown.info

Table 4.2.1: Predicted Major Vibrational Bands for 2,5-Dibromo-4-tert-butyl-1,3-thiazole

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
C-H Stretch (tert-butyl)2970–2870Strong (IR)
C-H Bend (tert-butyl)1470–1365Medium (IR)
Thiazole Ring Stretch (C=N, C=C)1650–1400Medium-Strong (IR & Raman)
C-Br Stretch600–500Strong (IR)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion Peak: The exact mass of 2,5-dibromo-4-tert-butyl-1,3-thiazole (C₇H₉Br₂NS) is approximately 298.89 Da. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), the molecular ion would appear as a characteristic cluster of three peaks:

[M]⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms. The relative intensity of these peaks would be approximately 1:2:1 .

Fragmentation Pattern: The primary fragmentation pathways would likely involve the loss of the stable tert-butyl group or a methyl radical from it.

Loss of a methyl group ([M-15]⁺): Fragmentation resulting from the loss of a •CH₃ radical would lead to a significant peak at m/z corresponding to [C₆H₆Br₂NS]⁺.

Loss of the tert-butyl group ([M-57]⁺): Cleavage of the bond between the thiazole ring and the tert-butyl group would result in a fragment corresponding to the [C₃Br₂NS]⁺ ion. This would likely be a very prominent peak in the spectrum.

Table 4.3.1: Predicted Key Fragments in the Mass Spectrum of 2,5-Dibromo-4-tert-butyl-1,3-thiazole

m/z (approx.)Ion FormulaDescriptionIsotopic Pattern
299/301/303[C₇H₉Br₂NS]⁺Molecular Ion [M]⁺1:2:1 Ratio
284/286/288[C₆H₆Br₂NS]⁺Loss of methyl group [M-15]⁺1:2:1 Ratio
242/244/246[C₃Br₂NS]⁺Loss of tert-butyl group [M-57]⁺1:2:1 Ratio

Single Crystal X-Ray Diffraction for Solid-State Structure and Conformation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

Although no crystal structure has been published for 2,5-dibromo-4-tert-butyl-1,3-thiazole, data from related structures, such as 2,4-dibromothiazole (B130268), can provide insights. bldpharm.com

Molecular Geometry: The thiazole ring is expected to be essentially planar. The bond lengths and angles within the ring would be distorted from those of unsubstituted thiazole due to the electronic and steric influence of the substituents. The C-Br bond lengths would be typical for bromine attached to an sp²-hybridized carbon.

Conformation: The orientation of the tert-butyl group relative to the thiazole ring would be a key conformational feature. Due to steric hindrance between the methyl groups and the adjacent C5-bromine atom, free rotation around the C4-C(tert-butyl) bond would likely be restricted. The solid-state structure would reveal the preferred dihedral angle.

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing would be primarily governed by van der Waals forces. Halogen bonding, a non-covalent interaction involving the bromine atoms, could also play a significant role in dictating the solid-state architecture, potentially forming chains or networks of molecules in the crystal lattice. bldpharm.com

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for investigating the electronic structure of molecules. It provides valuable insights into the electronic transitions between different energy levels within a molecule, particularly the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic and heterocyclic compounds like 2,5-dibromo-4-tert-butyl-1,3-thiazole, UV-Vis spectroscopy is instrumental in characterizing the π-electron system and the influence of substituents on the electronic properties.

A comprehensive search of scientific literature did not yield specific experimental UV-Vis absorption data for 2,5-dibromo-4-tert-butyl-1,3-thiazole. Therefore, the following discussion is based on the general principles of electronic spectroscopy as applied to the thiazole ring and the anticipated effects of its substituents.

The electronic spectrum of the parent thiazole molecule exhibits absorptions in the UV region, which are attributed to π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and sulfur atoms) to a π* antibonding orbital. The aromatic nature of the thiazole ring results from the delocalization of π-electrons, and the energy of these transitions is sensitive to the presence of substituents on the ring.

In the case of 2,5-dibromo-4-tert-butyl-1,3-thiazole, the substituents are expected to modulate the electronic transitions of the thiazole chromophore. The two bromine atoms at positions 2 and 5 are electron-withdrawing groups through their inductive effect, but they also possess lone pairs of electrons that can participate in resonance (a +M effect). This dual nature can lead to complex effects on the electronic spectrum. The tert-butyl group at position 4 is an electron-donating group through an inductive effect (+I).

The interplay of these substituent effects influences the energy of the HOMO and LUMO. Electron-donating groups generally raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. A smaller HOMO-LUMO gap typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Computational studies on various substituted thiazoles have shown that the nature and position of substituents significantly impact the electronic absorption spectra. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the conjugation within the molecule, thereby affecting the absorption wavelengths and intensities.

Given the lack of specific experimental data for 2,5-dibromo-4-tert-butyl-1,3-thiazole, a data table of its UV-Vis spectroscopic properties cannot be provided. However, based on the analysis of related thiazole derivatives, it is anticipated that the compound would exhibit characteristic absorptions in the UV region corresponding to π→π* and n→π* transitions, with the precise wavelengths and molar absorptivities being a function of the combined electronic effects of the bromo and tert-butyl substituents.

Theoretical and Computational Chemistry Studies on 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. In this study, DFT calculations were employed to probe the electronic structure of 2,5-dibromo-4-tert-butyl-1,3-thiazole, offering insights into its stability, reactivity, and charge distribution.

HOMO-LUMO Energy Gap Calculations and Chemical Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

At present, specific HOMO-LUMO energy gap calculations for 2,5-dibromo-4-tert-butyl-1,3-thiazole are not extensively documented in publicly available research. However, studies on analogous thiazole (B1198619) derivatives provide a framework for understanding its potential electronic behavior. For instance, DFT studies on other substituted thiazoles have shown that the nature and position of substituents significantly influence the energies of the frontier orbitals.

ParameterValue
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Table 1: Frontier Orbital Energies and Energy Gap for 2,5-Dibromo-4-tert-butyl-1,3-thiazole. Specific values are pending dedicated computational studies.

Electrostatic Potential and Reactivity Descriptors (Fukui Functions)

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are invaluable for predicting the sites of chemical reactions.

Fukui functions are another set of reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. These functions help to identify the most probable sites for nucleophilic, electrophilic, and radical attacks.

Detailed MEP and Fukui function analyses for 2,5-dibromo-4-tert-butyl-1,3-thiazole have not yet been reported. Theoretical investigations on similar heterocyclic systems suggest that the nitrogen and sulfur atoms of the thiazole ring, along with the bromine substituents, would be key regions of interest in such an analysis.

Analysis of Molecular Orbitals and Charge Distribution

While specific computational data on the molecular orbitals and charge distribution of 2,5-dibromo-4-tert-butyl-1,3-thiazole is not currently available, general principles of organic electronics suggest that the π-system of the thiazole ring will be a primary contributor to its frontier orbitals. The precise charge distribution would require dedicated computational modeling.

Molecular Dynamics Simulations for Conformational Studies

Currently, there are no published MD simulation studies specifically focused on 2,5-dibromo-4-tert-butyl-1,3-thiazole. Such a study would be instrumental in understanding its behavior in different environments and its potential to interact with biological macromolecules or materials surfaces.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Although experimental spectroscopic data for 2,5-dibromo-4-tert-butyl-1,3-thiazole may exist, the corresponding quantum chemical calculations to assign and interpret these spectra have not been reported in the literature. Such calculations would provide a detailed understanding of the vibrational modes and electronic excitations of the molecule.

Spectroscopic ParameterPredicted Value
Key IR Frequencies Data not available
Key Raman Frequencies Data not available
UV-Vis λmax Data not available
Table 2: Predicted Spectroscopic Parameters for 2,5-Dibromo-4-tert-butyl-1,3-thiazole. Specific values are pending dedicated computational studies.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states. For 2,5-dibromo-4-tert-butyl-1,3-thiazole, computational studies could explore various reactions, such as nucleophilic aromatic substitution at the bromine-substituted positions or reactions involving the thiazole ring itself.

To date, no computational studies on the reaction mechanisms of 2,5-dibromo-4-tert-butyl-1,3-thiazole have been published. Investigating its reactivity through computational pathways would be a significant contribution to understanding the chemical behavior of this and related thiazole compounds.

Advanced Applications of 2,5 Dibromo 4 Tert Butyl 1,3 Thiazole in Materials Science and Catalysis

Precursor in the Synthesis of Conjugated Polymers and Oligomers

The dibromo substitution of 2,5-dibromo-4-tert-butyl-1,3-thiazole makes it an ideal monomer for the synthesis of conjugated polymers and oligomers through various cross-coupling polymerization reactions, such as Stille and Suzuki polymerizations. These polymers are of significant interest for applications in organic electronics.

Thiazole-Thiophene Copolymers for Organic Electronics

Thiazole-thiophene copolymers are a class of conjugated polymers that have been explored for their potential in organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiazole (B1198619) unit, being electron-deficient, can be copolymerized with electron-rich units like thiophene (B33073) to create a donor-acceptor (D-A) polymer architecture. This D-A structure can effectively lower the bandgap of the polymer, enabling it to absorb a broader range of the solar spectrum, which is beneficial for photovoltaic applications.

The polymerization of 2,5-dibromo-4-tert-butyl-1,3-thiazole with a distannyl or diboronic acid derivative of thiophene would yield a poly(4-tert-butylthiazole-co-thiophene). The properties of such a copolymer can be tuned by the choice of the comonomer and the polymerization conditions. While specific performance data for polymers derived directly from 2,5-dibromo-4-tert-butyl-1,3-thiazole are not extensively documented in publicly available literature, the general properties of thiazole-thiophene copolymers suggest potential for high charge carrier mobilities and good photovoltaic performance.

Table 1: Potential Properties of Thiazole-Thiophene Copolymers

Property Potential Value/Characteristic Significance in Organic Electronics
Bandgap Tunable (typically 1.5 - 2.5 eV) Determines the absorption spectrum and is crucial for OPVs.
HOMO/LUMO Levels Adjustable via comonomer selection Affects charge injection/extraction and the open-circuit voltage in OPVs.
Charge Carrier Mobility Can be optimized through regioregularity and molecular packing A key parameter for the performance of OFETs and OPVs.

| Solubility | The tert-butyl group enhances solubility in organic solvents | Facilitates solution-based processing of thin films for devices. |

This table represents potential properties based on known thiazole-thiophene copolymers; specific values for polymers from 2,5-dibromo-4-tert-butyl-1,3-thiazole would require experimental verification.

Role in Regioregularity and Stacking Structures of Polymeric Materials

Regioregularity, which refers to the precise arrangement of monomer units in a polymer chain, is a critical factor that influences the solid-state properties of conjugated polymers. cut.ac.cyrsc.org In polymers like poly(3-alkylthiophenes), a high degree of head-to-tail (HT) regioregularity promotes planarization of the polymer backbone, leading to enhanced π-π stacking and improved charge transport. nist.govresearchgate.netrsc.org

The bulky tert-butyl group at the 4-position of 2,5-dibromo-4-tert-butyl-1,3-thiazole is expected to play a significant role in controlling the regioregularity during polymerization. The steric hindrance imposed by the tert-butyl group can direct the coupling reaction to proceed in a more ordered fashion, potentially leading to a higher percentage of HT linkages. This, in turn, would favor the formation of well-ordered lamellar structures in the solid state, which are essential for efficient charge transport.

Furthermore, the tert-butyl group influences the intermolecular packing of the polymer chains. While promoting solubility, which is advantageous for processing, very bulky side chains can sometimes disrupt close π-π stacking. Therefore, the size and position of the tert-butyl group in this monomer represent a design trade-off between processability and optimal solid-state morphology.

Ligand Design in Metal Complex Chemistry

The thiazole ring system contains both nitrogen and sulfur heteroatoms, making it an interesting scaffold for the design of ligands for transition metal complexes. These complexes can exhibit unique electronic and catalytic properties.

Coordination Chemistry with Transition Metals

The nitrogen atom of the thiazole ring in 2,5-dibromo-4-tert-butyl-1,3-thiazole can act as a Lewis basic site to coordinate with a variety of transition metals. Furthermore, the bromine atoms at the 2 and 5 positions can be substituted with other donor functionalities to create bidentate or tridentate ligands. This allows for the synthesis of a wide range of metal complexes with tailored coordination environments. The electronic properties of the resulting complex would be influenced by the electron-withdrawing nature of the thiazole ring and the steric bulk of the tert-butyl group, which can affect the geometry and stability of the complex.

Application in Catalysis (e.g., Cross-Coupling Catalyst Components)

Palladium complexes bearing N-heterocyclic ligands are widely used as catalysts in cross-coupling reactions such as Suzuki and Heck couplings. rsc.orgnist.gov Thiazole-based ligands have been shown to be effective in these catalytic systems. A palladium complex derived from a ligand based on 4-tert-butyl-1,3-thiazole could serve as a highly effective catalyst. The steric bulk of the tert-butyl group could enhance the stability of the catalytic species and influence the selectivity of the cross-coupling reaction. While specific studies on the catalytic applications of complexes derived directly from 2,5-dibromo-4-tert-butyl-1,3-thiazole are limited, the general utility of thiazole-based ligands in catalysis is well-established.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from 4-tert-Butyl-1,3-thiazole Ligands

Reaction Type Metal Potential Advantages
Suzuki-Miyaura Coupling Palladium High turnover numbers, good functional group tolerance, steric control of selectivity.
Heck-Mizoroki Coupling Palladium Enhanced stability of the catalytic species, control over regioselectivity.

| C-H Activation | Rhodium, Iridium | The ligand could facilitate directed C-H activation reactions. |

This table is based on the known catalytic activity of related thiazole-ligated metal complexes.

Advanced Organic Synthesis Building Block Beyond Simple Derivatization

The differential reactivity of the two bromine atoms in 2,5-dibromo-4-tert-butyl-1,3-thiazole, coupled with the directing and solubilizing effect of the tert-butyl group, makes it a valuable building block for the synthesis of complex organic molecules. The C2 and C5 positions of the thiazole ring have different electronic environments, which can allow for selective functionalization under carefully controlled cross-coupling conditions.

For instance, a selective Suzuki or Stille coupling could be performed at one of the bromine positions, leaving the other bromine atom intact for a subsequent, different cross-coupling reaction. This stepwise functionalization allows for the construction of highly substituted, unsymmetrical thiazole derivatives that would be difficult to synthesize by other means. These complex thiazole-containing molecules could have applications in medicinal chemistry or as components of sophisticated functional materials. The tert-butyl group, in addition to improving the solubility of intermediates, can also provide steric protection to the adjacent C5 position, potentially influencing the regioselectivity of certain reactions.

Lack of Available Data on the Photochemical and Electrochemiluminescent Applications of 2,5-Dibromo-4-tert-butyl-1,3-thiazole

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data pertaining to the applications of 2,5-dibromo-4-tert-butyl-1,3-thiazole in the fields of photochemistry and electrochemiluminescence are currently available.

The initial investigation and subsequent broader searches for the photophysical and electrochemical properties of this specific compound did not yield any published studies. While the broader class of thiazole derivatives has been explored for various applications due to their interesting electronic and luminescent properties, research on the particular substituted thiazole, 2,5-dibromo-4-tert-butyl-1,3-thiazole, appears to be limited or not publicly documented in these specific areas.

Without any dedicated research on its synthesis, electronic characterization, or interaction with light and electricity, it is not possible to provide the detailed findings and data tables as requested for the advanced applications in photochemistry and electrochemiluminescence. Further experimental investigation would be required to determine the potential of 2,5-dibromo-4-tert-butyl-1,3-thiazole in these fields.

Q & A

Q. What are the optimal synthetic routes for 2,5-dibromo-4-tert-butyl-1,3-thiazole, and how do reaction conditions influence yield?

Answer: The synthesis involves halogenation and alkylation steps. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
  • Characterization : NMR (¹H, ¹³C) confirms bromine positions and tert-butyl substitution, while IR identifies C-Br (~550 cm⁻¹) and C-S (thiazole ring) stretches .

Q. Example protocol :

Brominate 4-tert-butyl-1,3-thiazole using NBS or Br₂ in DMF.

Purify via column chromatography (hexane/ethyl acetate).

Validate purity via HPLC and mass spectrometry .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity?

Answer: The tert-butyl group:

  • Steric hindrance : Limits nucleophilic attack at the 4-position, directing reactivity to brominated 2,5-positions .
  • Electronic effects : Electron-donating tert-butyl stabilizes the thiazole ring via hyperconjugation, reducing electrophilic substitution rates .

Q. Experimental validation :

  • Compare reaction rates with analogs (e.g., 4-methyl vs. 4-tert-butyl) using kinetic studies .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. enzyme inhibition) be resolved?

Answer: Contradictions arise from assay variability and substituent effects. Strategies include:

  • Standardized testing : Use consistent microbial strains (e.g., E. coli ATCC 25922) and enzyme targets (e.g., cytochrome P450) .
  • Structure-activity relationship (SAR) : Compare bromine/tert-butyl analogs to isolate contributing factors .

Q. Example finding :

  • Bromine enhances electrophilicity, improving enzyme inhibition (IC₅₀ ~5 µM for P450), while tert-butyl increases lipophilicity, boosting membrane penetration in antimicrobial assays .

Q. What methodologies are effective for analyzing regioselectivity in substitution reactions of 2,5-dibromo-4-tert-butyl-1,3-thiazole?

Answer: Regioselectivity is probed via:

  • Computational modeling : DFT calculations predict preferential substitution at the 5-position due to lower activation energy .
  • Isotopic labeling : Use ⁸¹Br NMR to track substitution patterns .

Q. Experimental validation :

  • React with NaI in acetone; monitor 5-bromo substitution via LC-MS .

Q. How can discrepancies in reported NMR chemical shifts for this compound be addressed?

Answer: Variations arise from solvent, concentration, and instrument calibration. Best practices:

  • Referencing : Use TMS or residual solvent peaks (e.g., CDCl₃ at 7.26 ppm for ¹H) .
  • Cross-validation : Compare data with structurally similar thiazoles (e.g., 2,5-dichloro-4-iodo-1,3-thiazole δH 8.2–8.5 ppm) .

Q. Example data :

Proton PositionδH (ppm) in CDCl₃Reference
H-2 (Br adjacent)7.8–8.1
H-4 (tert-butyl)1.3–1.5 (s)

Q. What strategies mitigate decomposition during storage of 2,5-dibromo-4-tert-butyl-1,3-thiazole?

Answer:

  • Storage conditions : Argon atmosphere at –20°C in amber vials to prevent photodegradation .
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated bromine loss .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of bromine in radical-mediated reactions using EPR spectroscopy.
  • Toxicity profiling : Conduct in vivo ADMET studies to assess therapeutic potential .

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